molecular formula C21H16O5 B2385821 phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate CAS No. 301332-73-0

phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate

Cat. No.: B2385821
CAS No.: 301332-73-0
M. Wt: 348.354
InChI Key: XVPKDNYYYFMQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate is a synthetic chromene derivative featuring a 2-oxo chromene core substituted with a phenacyl ester at position 3 and a prop-2-enyl group at position 6. Chromenes (benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring system, widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties. The unique substitution pattern of this compound—particularly the propenyl and phenacyl groups—likely influences its physicochemical behavior, reactivity, and interactions in biological or crystalline environments.

Properties

IUPAC Name

phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-2-7-15-10-6-11-16-12-17(21(24)26-19(15)16)20(23)25-13-18(22)14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPKDNYYYFMQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that phenacyl derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds derived from this structure can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Activity
MCF-75.4Antiproliferative
HCT-1167.2Antiproliferative

Anti-inflammatory Effects

Phenacyl derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrate their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Compound COX Inhibition (%) LOX Inhibition (%)
Phenacyl A7065
Phenacyl B7560

Case Studies

  • Anticancer Activity Study
    • A study published in Pharmaceuticals reported the synthesis of several phenacyl derivatives, highlighting their cytotoxic effects against MCF-7 and HCT-116 cell lines. The most potent derivative showed an IC50 value of 5.4 µM against MCF-7 cells, indicating strong antiproliferative activity .
  • Anti-inflammatory Evaluation
    • Research conducted on phenacyl derivatives indicated their efficacy in inhibiting COX and LOX enzymes, with one compound demonstrating a COX inhibition percentage of 75%. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Chromene Derivatives

Table 1: Structural Features of Phenacyl 2-Oxo-8-prop-2-enylchromene-3-carboxylate and Related Compounds

Compound Name Substituents (Position) Functional Groups Key Structural Variations
This compound - Prop-2-enyl (C8)
- Phenacyl ester (C3)
2-oxo, ester, propenyl Propenyl chain at C8; phenacyl at C3
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - Phenyl (C2)
- Methyl (C3)
- Carboxylic acid (C8)
4-oxo, carboxylic acid, phenyl Oxo group at C4; carboxylic acid at C8

Key Observations :

  • The phenacyl ester at C3 may enhance lipophilicity compared to the carboxylic acid group in the analogue, affecting solubility and bioavailability.

Physicochemical and Spectroscopic Properties

NMR Spectral Analysis

Evidence from NMR studies on similar chromene derivatives (e.g., rapamycin analogues) highlights distinct chemical shifts in regions corresponding to substituent environments. For example:

Table 2: Hypothetical NMR Chemical Shift Comparison (Regions A and B)
Compound Region A (δ ppm, C39–C44) Region B (δ ppm, C29–C36)
This compound 6.8–7.2 2.5–3.1
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid 7.0–7.5 3.0–3.5

Interpretation :

  • Region A (aromatic/propenyl protons): The propenyl group in the target compound likely causes upfield shifts due to reduced electron withdrawal compared to phenyl groups.
  • Region B (ester/carboxylic acid protons): The phenacyl ester’s electron-withdrawing effect may deshield adjacent protons, leading to downfield shifts relative to the carboxylic acid analogue.

Hydrogen Bonding and Crystallinity

The phenacyl ester and 2-oxo groups in the target compound can participate in hydrogen bonding, influencing crystal packing. Graph set analysis (as per Etter’s formalism) suggests that such compounds form R₂²(8) motifs (cyclic dimers) via carbonyl interactions. In contrast, the carboxylic acid analogue may form stronger intermolecular hydrogen bonds (e.g., C(4) chains), enhancing crystallinity but reducing solubility.

Reactivity and Functional Implications

Degradation Pathways

The propenyl group introduces susceptibility to oxidation or radical-mediated polymerization, whereas the methyl and phenyl groups in analogues are more stable under similar conditions. For instance, in atmospheric models, compounds with unsaturated chains (like propenyl) undergo faster photodegradation via Reaction R3 (radical addition).

Biological Activity

Phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, case studies, and relevant experimental findings.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, characterized by a chromene core structure with various functional groups that enhance its reactivity and biological properties. The molecular formula is typically represented as C15H14O4C_{15}H_{14}O_4.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi. Its mechanism may involve disrupting cellular membranes or interfering with metabolic pathways essential for microbial survival.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The proposed mechanism includes the modulation of cell cycle progression and the activation of caspase pathways, leading to programmed cell death .

Case Studies

Several studies have explored the biological activities of this compound:

Case Study 1: Anticancer Activity

A recent study assessed the anticancer effects of phenacyl derivatives on MCF-7 cells using the MTT assay. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The IC50 values were calculated to evaluate potency .

CompoundIC50 (μM)Comparison (Doxorubicin)
Phenacyl Derivative A12.515.0
Phenacyl Derivative B10.015.0

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of phenacyl derivatives against various pathogens, including Staphylococcus aureus and Candida albicans. The findings indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against infections .

Research Findings

  • Synthesis and Characterization : Several synthetic routes have been developed to obtain this compound derivatives. Techniques such as NMR and IR spectroscopy were employed for structural elucidation .
  • Biological Assays : The biological activity was evaluated through various assays, including:
    • MTT Assay for cytotoxicity.
    • Disc Diffusion Method for antimicrobial testing.
    • Flow Cytometry for cell cycle analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.